1-Bromo-3,4,5-trifluoro-2-nitrobenzene
Overview
Description
1-Bromo-3,4,5-trifluoro-2-nitrobenzene is a useful research compound. Its molecular formula is C6HBrF3NO2 and its molecular weight is 255.98 g/mol. The purity is usually 95%.
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Biological Activity
1-Bromo-3,4,5-trifluoro-2-nitrobenzene (CAS No. 1416373-06-2) is an organic compound characterized by its unique structure, which includes bromine, trifluoromethyl, and nitro groups attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities.
- Molecular Formula : CHBrFNO
- Molecular Weight : 255.98 g/mol
- Physical State : Solid at room temperature
- Solubility : Slightly soluble in water
The biological activity of this compound is primarily attributed to its electrophilic nature, enabling it to participate in nucleophilic substitution reactions with various biomolecules. The nitro group can undergo reduction to form an amino derivative, which may interact with biological targets such as enzymes and receptors.
Toxicological Profile
Research indicates that compounds similar to this compound exhibit varying degrees of toxicity. A study highlighted the potential carcinogenic effects associated with halogenated nitrobenzenes, suggesting that this compound may pose similar risks .
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial properties of halogenated nitrobenzenes, revealing that compounds with trifluoromethyl groups exhibited enhanced antibacterial activity against Gram-positive bacteria .
- Enzyme Inhibition : Research has shown that halogenated nitrobenzenes can inhibit certain enzymes involved in metabolic pathways. For instance, a study demonstrated that this compound inhibited cytochrome P450 enzymes, affecting drug metabolism and potentially leading to adverse drug reactions .
- Environmental Impact : The environmental persistence and toxicity of this compound have been evaluated in various ecological studies. It was found to accumulate in aquatic organisms, raising concerns about its ecological impact and potential bioaccumulation .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
1-bromo-3,4,5-trifluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3NO2/c7-2-1-3(8)4(9)5(10)6(2)11(12)13/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQKIGJLQQCSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)[N+](=O)[O-])F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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